(2,2-Dibromoethyl)(phenyl)stannane
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Overview
Description
(2,2-Dibromoethyl)(phenyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to a phenyl group and a 2,2-dibromoethyl group. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dibromoethyl)(phenyl)stannane typically involves the reaction of phenylstannane with 2,2-dibromoethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2,2-Dibromoethyl)(phenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 2,2-dibromoethyl group can be substituted by nucleophiles, leading to the formation of new organotin compounds.
Oxidation and Reduction Reactions: The tin center can undergo oxidation and reduction reactions, altering the oxidation state of tin and leading to different organotin species.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted organotin compounds, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include different oxidation states of tin, such as tin(II) and tin(IV) compounds.
Scientific Research Applications
(2,2-Dibromoethyl)(phenyl)stannane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,2-Dibromoethyl)(phenyl)stannane involves its interaction with molecular targets through the tin center. The tin atom can form coordination complexes with various biomolecules, leading to alterations in their structure and function. This interaction can affect cellular pathways and processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Trimethyltin chloride: Another organotin compound with similar applications in organic synthesis and catalysis.
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Uniqueness: (2,2-Dibromoethyl)(phenyl)stannane is unique due to the presence of the 2,2-dibromoethyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
114475-16-0 |
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Molecular Formula |
C8H8Br2Sn |
Molecular Weight |
382.67 g/mol |
IUPAC Name |
2,2-dibromoethyl(phenyl)tin |
InChI |
InChI=1S/C6H5.C2H3Br2.Sn/c1-2-4-6-5-3-1;1-2(3)4;/h1-5H;2H,1H2; |
InChI Key |
BOVSBGGXARUSOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn]CC(Br)Br |
Origin of Product |
United States |
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